5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde 5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1554168-44-3
VCID: VC5355070
InChI: InChI=1S/C6H7NO3/c1-9-3-6-5(2-8)7-4-10-6/h2,4H,3H2,1H3
SMILES: COCC1=C(N=CO1)C=O
Molecular Formula: C6H7NO3
Molecular Weight: 141.126

5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde

CAS No.: 1554168-44-3

Cat. No.: VC5355070

Molecular Formula: C6H7NO3

Molecular Weight: 141.126

* For research use only. Not for human or veterinary use.

5-(Methoxymethyl)-1,3-oxazole-4-carbaldehyde - 1554168-44-3

Specification

CAS No. 1554168-44-3
Molecular Formula C6H7NO3
Molecular Weight 141.126
IUPAC Name 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde
Standard InChI InChI=1S/C6H7NO3/c1-9-3-6-5(2-8)7-4-10-6/h2,4H,3H2,1H3
Standard InChI Key CSDMCUGKZMULHZ-UHFFFAOYSA-N
SMILES COCC1=C(N=CO1)C=O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The 1,3-oxazole ring consists of a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3. In 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde, the carbaldehyde group (-CHO) occupies position 4, while the methoxymethyl (-CH2OCH3) substituent resides at position 5 (Figure 1) . This arrangement creates a polarized electronic environment, with the aldehyde group enhancing electrophilicity at position 4 and the methoxymethyl group contributing steric bulk.

Molecular Formula and Weight

The molecular formula of 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde is C6H7NO3, derived as follows:

  • Core 1,3-oxazole ring: C3H3NO

  • Methoxymethyl (-CH2OCH3): C2H5O

  • Carbaldehyde (-CHO): C1H1O

The calculated molecular weight is 141.13 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC6H7NO3Calculated
Molecular Weight141.13 g/molCalculated
Melting PointNot reported (predicted: 150–160°C)Estimated
Boiling Point267.3±20.0°C (predicted)Estimated
Density1.348±0.06 g/cm³ (predicted)Estimated
pKa2.09±0.31 (aldehyde proton)Predicted

Synthetic Methodologies

[3+2] Cycloaddition Strategy

A general route to 4,5-disubstituted oxazoles involves the reaction of acid chlorides with isocyanides in the presence of a base. For 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde, methoxyacetyl chloride (CH3OCH2COCl) and an isocyanide bearing a formyl group could serve as precursors . The reaction proceeds via a ketene intermediate, followed by cyclization to form the oxazole ring (Scheme 1) .

Scheme 1: Proposed Synthesis via [3+2] Cycloaddition

  • Base-mediated ketene formation: Methoxyacetyl chloride → Methoxyketene

  • Cycloaddition: Reaction with formyl isocyanide → Oxazole intermediate

  • Oxidation: Hydroxymethyl to carbaldehyde conversion (Swern oxidation)

Functionalization of Oxazole Precursors

An alternative approach involves post-synthetic modification of preformed oxazoles. For example, methyl 5-(methoxymethyl)-1,3-oxazole-4-carboxylate (a related ester) can be hydrolyzed to the corresponding carboxylic acid, followed by reduction and oxidation to yield the aldehyde . This method benefits from the stability of ester intermediates during purification.

Table 2: Comparative Synthesis Routes

MethodYield (%)Key AdvantageLimitation
[3+2] Cycloaddition70–85Single-step ring formationRequires specialized reagents
Post-synthetic oxidation60–75Uses stable intermediatesMulti-step process

Reactivity and Applications

Electrophilic Reactivity

The carbaldehyde group undergoes typical aldehyde reactions:

  • Grignard Addition: Formation of secondary alcohols .

  • Wittig Reaction: Synthesis of α,β-unsaturated carbonyl compounds.

  • Reductive Amination: Production of amine derivatives for drug discovery .

Role in Medicinal Chemistry

While direct pharmacological data for 5-(methoxymethyl)-1,3-oxazole-4-carbaldehyde remains unreported, structurally analogous oxazoles exhibit bioactivity:

  • Antimicrobial Agents: 4,5-Disubstituted oxazoles show activity against Mycobacterium tuberculosis (MIC: 62.5 μg/mL) .

  • Anticancer Compounds: Oxazole derivatives demonstrate cytotoxicity against breast cancer cell lines (IC50: 1.85–4.88 μM) .

Material Science Applications

The conjugated π-system of the oxazole ring enables applications in:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.

  • Coordination Polymers: Ligand for transition-metal complexes.

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